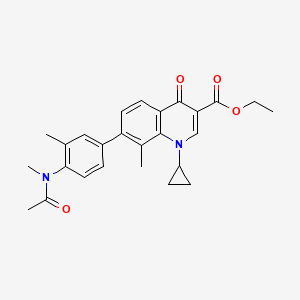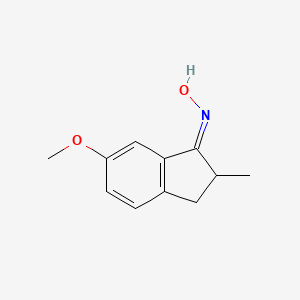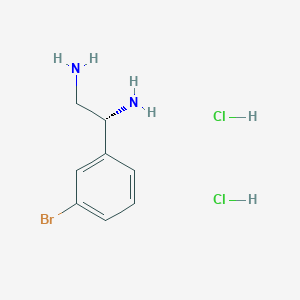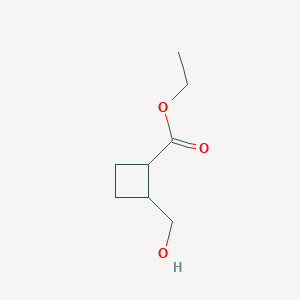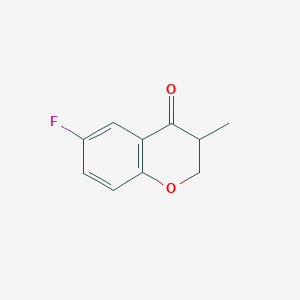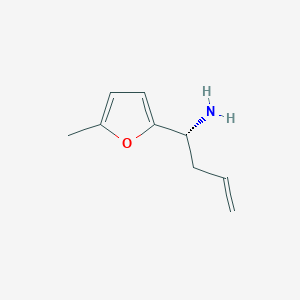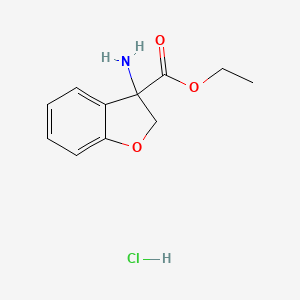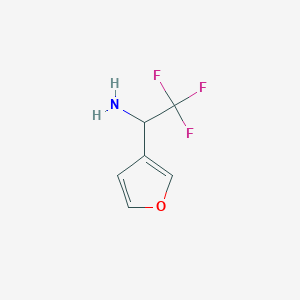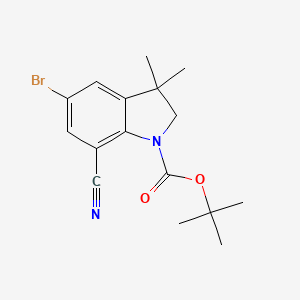
Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or dichloromethane, and bases like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water.
Major Products Formed
Substitution: Formation of substituted indoline derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of indole derivatives.
Scientific Research Applications
Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyano and bromo groups can enhance its binding affinity and selectivity towards certain molecular targets. The exact pathways involved can vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-benzofuran]-1-carboxylate
Uniqueness
Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is unique due to the presence of both bromo and cyano groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C16H19BrN2O2 |
|---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
tert-butyl 5-bromo-7-cyano-3,3-dimethyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O2/c1-15(2,3)21-14(20)19-9-16(4,5)12-7-11(17)6-10(8-18)13(12)19/h6-7H,9H2,1-5H3 |
InChI Key |
ZDCACEVEKBEHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


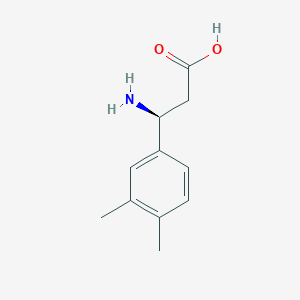

![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)

